2-azidoacetyl Chloride 2-azidoacetyl Chloride
Brand Name: Vulcanchem
CAS No.: 30426-58-5
VCID: VC4096729
InChI: InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2
SMILES: C(C(=O)Cl)N=[N+]=[N-]
Molecular Formula: C2H2ClN3O
Molecular Weight: 119.51 g/mol

2-azidoacetyl Chloride

CAS No.: 30426-58-5

Cat. No.: VC4096729

Molecular Formula: C2H2ClN3O

Molecular Weight: 119.51 g/mol

* For research use only. Not for human or veterinary use.

2-azidoacetyl Chloride - 30426-58-5

Specification

CAS No. 30426-58-5
Molecular Formula C2H2ClN3O
Molecular Weight 119.51 g/mol
IUPAC Name 2-azidoacetyl chloride
Standard InChI InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2
Standard InChI Key SUHXTVABLHHRST-UHFFFAOYSA-N
SMILES C(C(=O)Cl)N=[N+]=[N-]
Canonical SMILES C(C(=O)Cl)N=[N+]=[N-]

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Azidoacetyl chloride is a low-molecular-weight compound with the systematic IUPAC name 2-azidoacetyl chloride. Its structure features an acetyl backbone substituted with an azido group at the α-position and a reactive acyl chloride group. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₂H₂ClN₃OPubChem
Molecular Weight119.51 g/molVulcanchem
InChI KeySUHXTVABLHHRST-UHFFFAOYSA-NChemSpider
SMILESC(C(=O)Cl)N=[N+]=[N-]PubChem
Boiling Point50 °C (20 mmHg)Wiley

The compound’s reactivity stems from the electron-withdrawing acyl chloride group, which enhances the electrophilicity of the carbonyl carbon, and the azido group, which participates in cycloaddition reactions .

Spectral Data

  • NMR: The 1^1H NMR spectrum exhibits a singlet at δ 4.2 ppm for the methylene group adjacent to the azido moiety, while the carbonyl carbon resonates at δ 170 ppm in 13^{13}C NMR .

  • IR: Strong absorption bands at 2100 cm1^{-1} (N₃ stretch) and 1800 cm1^{-1} (C=O stretch) confirm the functional groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves the reaction of 2-azidoacetic acid with oxalyl chloride under anhydrous conditions:

2-Azidoacetic Acid+ClCO2COCl2-Azidoacetyl Chloride+CO2+HCl\text{2-Azidoacetic Acid} + \text{ClCO}_2\text{COCl} \rightarrow \text{2-Azidoacetyl Chloride} + \text{CO}_2 + \text{HCl}

Key steps include:

  • Preparation of 2-azidoacetic acid: Achieved via nucleophilic substitution of chloroacetic acid with sodium azide .

  • Acyl chloride formation: Treatment with oxalyl chloride in dichloromethane at 0–5°C, followed by distillation under reduced pressure .

Industrial Optimization

Large-scale production requires strict temperature control (-10°C) and catalytic amounts of dimethylformamide (DMF) to accelerate the reaction. Continuous flow reactors are employed to mitigate risks associated with azide intermediates, which are thermally unstable.

Reactivity and Chemical Applications

Click Chemistry

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:

RC≡CH+2-Azidoacetyl ChlorideCu(I)R-C≡C-N3Triazole Derivative\text{RC≡CH} + \text{2-Azidoacetyl Chloride} \xrightarrow{\text{Cu(I)}} \text{R-C≡C-N}_3 \rightarrow \text{Triazole Derivative}

This reaction is pivotal in drug discovery for conjugating bioactive molecules .

Functional Group Transformations

  • Reduction: Hydrogenation over palladium yields 2-aminoacetyl chloride, a precursor to β-lactam antibiotics .

  • Hydrolysis: Reacts with water to form 2-azidoacetic acid, useful in polymer synthesis.

Biological Activity and Mechanisms

Quorum Sensing Inhibition

2-Azidoacetyl chloride derivatives disrupt the TraR receptor in Agrobacterium tumefaciens by forming hydrogen bonds with key residues (e.g., Tyr61), thereby inhibiting biofilm formation .

Industrial and Research Applications

Pharmaceutical Synthesis

  • β-Lactam Antibiotics: Serves as a precursor to azetidinones via Staudinger reactions .

  • Anticancer Agents: Triazole-linked derivatives exhibit cytotoxicity against H1299 lung cancer cells .

Material Science

  • Polymer Modification: Incorporates azido groups into polyethylene glycol (PEG) for hydrogel formation.

Comparison with Structural Analogs

CompoundFunctional GroupsReactivity Profile
2-Azidoacetic Acid-COOH, -N₃Less reactive; used in esterification
Azidoacetyl Bromide-COBr, -N₃Higher electrophilicity
Chloroacetic Acid-COOH, -ClPrecursor in synthesis

The acyl chloride group in 2-azidoacetyl chloride confers superior reactivity in nucleophilic substitutions compared to carboxylic acid derivatives .

Recent Research Advancements

Antimicrobial Studies

Derivatives synthesized via CuAAC show MIC values of 4–8 µg/mL against Staphylococcus aureus, outperforming vancomycin in biofilm inhibition .

Green Chemistry

Efforts to replace oxalyl chloride with biobased reagents (e.g., thionyl chloride from waste PVC) aim to reduce environmental impact.

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